molecular formula C20H42OS B14002517 2-(Octadecylsulfanyl)ethan-1-ol CAS No. 26535-62-6

2-(Octadecylsulfanyl)ethan-1-ol

Cat. No.: B14002517
CAS No.: 26535-62-6
M. Wt: 330.6 g/mol
InChI Key: FHDOHGWCPQVESM-UHFFFAOYSA-N
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Description

2-(Octadecylsulfanyl)ethan-1-ol is an organic compound characterized by the presence of a long alkyl chain (octadecyl group) attached to a sulfur atom, which is further connected to an ethan-1-ol group This compound falls under the category of alcohols due to the presence of the hydroxyl (OH) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octadecylsulfanyl)ethan-1-ol typically involves the reaction of octadecyl mercaptan with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}{18}\text{H}{37}\text{SH} + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{18}\text{H}{37}\text{S}\text{CH}_2\text{CH}_2\text{OH} ]

In this reaction, octadecyl mercaptan (C18H37SH) reacts with ethylene oxide (C2H4O) to form this compound (C20H42OS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized reactors and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Octadecylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of octadecylsulfanyl acetic acid.

    Reduction: Formation of octadecylsulfanyl ethane.

    Substitution: Formation of octadecylsulfanyl ethyl chloride or bromide.

Scientific Research Applications

2-(Octadecylsulfanyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of membrane proteins and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 2-(Octadecylsulfanyl)ethan-1-ol involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial in its applications in drug delivery and membrane studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecylsulfanyl)ethan-1-ol: Similar structure with a shorter alkyl chain (dodecyl group).

    2-(Hexadecylsulfanyl)ethan-1-ol: Similar structure with a hexadecyl group.

    2-(Tetradecylsulfanyl)ethan-1-ol: Contains a tetradecyl group.

Uniqueness

2-(Octadecylsulfanyl)ethan-1-ol is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties. Its ability to integrate into lipid bilayers and interact with proteins makes it valuable in biological and medical research.

Properties

CAS No.

26535-62-6

Molecular Formula

C20H42OS

Molecular Weight

330.6 g/mol

IUPAC Name

2-octadecylsulfanylethanol

InChI

InChI=1S/C20H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3

InChI Key

FHDOHGWCPQVESM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCO

Origin of Product

United States

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